molecular formula C20H14N4 B2953563 2,4,6-Tris(4-pyridyl)pyridine CAS No. 113919-79-2

2,4,6-Tris(4-pyridyl)pyridine

Cat. No.: B2953563
CAS No.: 113919-79-2
M. Wt: 310.36
InChI Key: FYIKQKXWMOIVTM-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-pyridyl)pyridine is a heterocyclic organic compound that features a central pyridine ring substituted at the 2, 4, and 6 positions with pyridyl groups. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, particularly in the field of materials science and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-pyridyl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(4-pyridyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The nitrogen atoms in the pyridine rings can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tris(4-pyridyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4,6-Tris(2-pyridyl)pyridine
  • 2,4,6-Tris(3-pyridyl)pyridine
  • 2,4,6-Tris(4-pyridyl)-1,3,5-triazine

Comparison: 2,4,6-Tris(4-pyridyl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs. This uniqueness allows it to form more stable and selective complexes with metal ions, enhancing its utility in various applications .

Properties

IUPAC Name

2,4,6-tripyridin-4-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIKQKXWMOIVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113919-79-2
Record name 2,4,6-Tri(pyridin-4-yl)pyridine
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